1-(Dichloromethyl)-4-fluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzene derivatives is a topic of interest in several papers. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene is described, which involves diazotization and bromination reactions starting from 3,4-dimethylbenzenamine . Similarly, 2,4-dichlorofluorobenzene is synthesized through diazotization of 2,4-dichloroaniline followed by substitution with fluoride ions . These methods suggest that halogenated benzenes can be synthesized through diazotization and subsequent halogenation, which could be applicable to the synthesis of 1-(Dichloromethyl)-4-fluorobenzene.
Molecular Structure Analysis
The molecular structure of halogenated benzenes can be complex, as indicated by the study of 1-(chloromethyl)-4-fluorobenzene, where the infrared (IR) and Raman spectra suggest a Cs symmetry, although depolarization data imply a possible C1 symmetry . This complexity in symmetry could also be expected in the molecular structure analysis of 1-(Dichloromethyl)-4-fluorobenzene.
Chemical Reactions Analysis
The reactivity of fluorobenzenes with transition metals is discussed, highlighting that fluorine substituents generally result in weak binding to metal centers . This could imply that 1-(Dichloromethyl)-4-fluorobenzene may also demonstrate weak coordination to metals, affecting its reactivity in organometallic chemistry. Additionally, the reaction of aniline with 1-fluoro-2,4-dinitrobenzene is base-catalyzed in certain solvents, which provides insights into the nucleophilic aromatic substitution mechanisms that could be relevant for 1-(Dichloromethyl)-4-fluorobenzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes can be influenced by their substitution patterns. For example, the photophysics of 1,4-diethynyl-2-fluorobenzene in solution and crystals show that aggregation affects absorption and emission spectra . This suggests that the physical properties of 1-(Dichloromethyl)-4-fluorobenzene, such as solubility and crystallinity, could also be influenced by its molecular interactions. The electrochemical fluorination of aromatic compounds indicates that side reactions during fluorination can lead to a variety of halogenated compounds , which could be relevant when considering the stability and reactivity of 1-(Dichloromethyl)-4-fluorobenzene under electrochemical conditions.
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
The aromatic formylation mediated by TiCl4 and dichloromethyl methyl ether has been explored for a wide range of aromatic rings, including phenols, methoxy- and methylbenzenes . This process is an excellent way to produce aromatic aldehydes .
Methods of Application or Experimental Procedures
The reaction involves the coordination between the atoms present in the aromatic moiety and those in the metal core . The high reactivity of aldehydes makes them a key functional group in organic chemistry . As efficient electrophiles, aldehydes can undergo further transformations to be converted into an extensive range of functional groups .
Results or Outcomes
The regioselectivity of this process is highly promoted by the coordination between the atoms present in the aromatic moiety and those in the metal core . This method provides a mild and efficient way for the introduction of the aldehyde moiety into organic structures .
Chloromethylation of Aromatic Rings
Specific Scientific Field
This application also falls under the field of Organic Chemistry .
Summary of the Application
Chloromethylation is a chemical reaction where a chloromethyl group (-CH2Cl) is added to an aromatic ring . This reaction is commonly used in the synthesis of various organic compounds .
Methods of Application or Experimental Procedures
The reaction involves the addition of a chloromethyl group to the aromatic ring . The specifics of the reaction conditions, such as the choice of solvent and temperature, can vary depending on the particular aromatic compound being used .
Results or Outcomes
The outcome of the reaction is the formation of a new compound where the aromatic ring is substituted with a chloromethyl group . This new compound can then be used as a building block in the synthesis of more complex organic compounds .
Synthesis of Dichloromethyl Methyl Ether
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
Dichloromethyl methyl ether can be synthesized from methyl formate and a mixture of phosphorus pentachloride and phosphorus oxychloride . It can also be synthesized by chlorination of chlorodimethyl ether .
Methods of Application or Experimental Procedures
The specifics of the reaction conditions, such as the choice of solvent and temperature, can vary depending on the particular compound being used .
Results or Outcomes
The outcome of the reaction is the formation of dichloromethyl methyl ether . This compound can then be used as a building block in the synthesis of more complex organic compounds .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(dichloromethyl)-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIOEEWGBMJNGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196563 | |
Record name | 1-(Dichloromethyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dichloromethyl)-4-fluorobenzene | |
CAS RN |
456-19-9 | |
Record name | 1-(Dichloromethyl)-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Dichloromethyl)-4-fluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 456-19-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60716 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Dichloromethyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(dichloromethyl)-4-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.599 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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